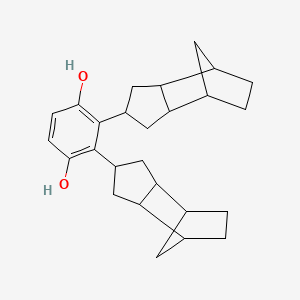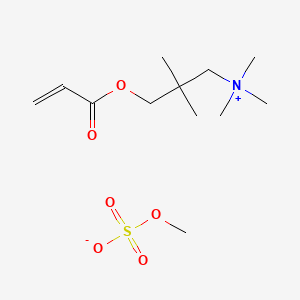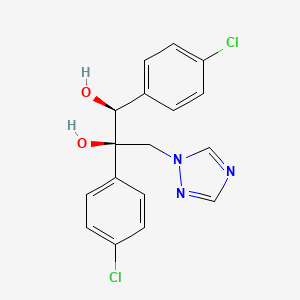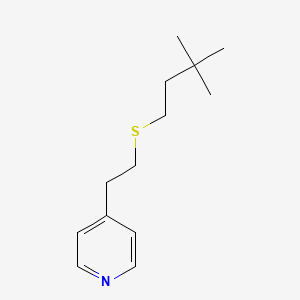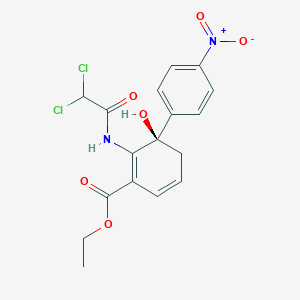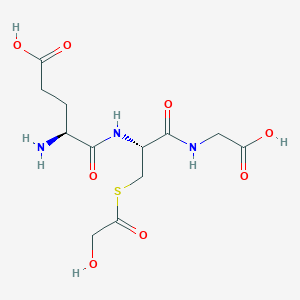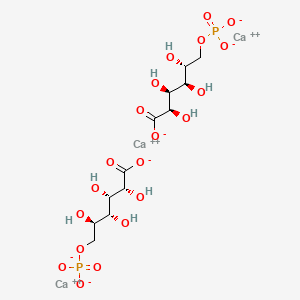
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a diethylammonium group, a chlorinated aromatic ring, and a propionate moiety, which contribute to its herbicidal activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with diethylamine to form the diethylammonium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenoxypropionates.
Wissenschaftliche Forschungsanwendungen
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and environmental degradation.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The herbicidal activity of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The compound binds to specific auxin receptors, triggering a cascade of molecular events that result in herbicidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Uniqueness
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific stereochemistry and the presence of a diethylammonium group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This makes it particularly effective in certain agricultural applications where other herbicides may be less effective.
Eigenschaften
CAS-Nummer |
97233-28-8 |
|---|---|
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H11ClO3.C4H11N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-5-4-2/h3-5,7H,1-2H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1 |
InChI-Schlüssel |
YWWMOSBBXLVHSK-FJXQXJEOSA-N |
Isomerische SMILES |
CCNCC.CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O |
Kanonische SMILES |
CCNCC.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


